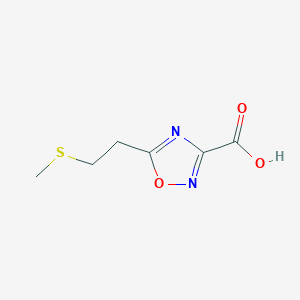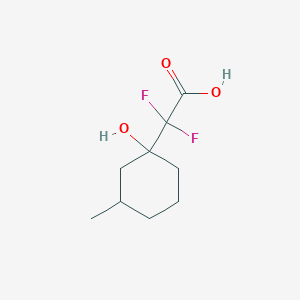
2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid is an organic compound characterized by the presence of two fluorine atoms, a hydroxyl group, and a cyclohexyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid framework. One common method is the fluorination of a suitable precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a different functional group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学研究应用
2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The hydroxyl group and cyclohexyl ring also contribute to the compound’s overall reactivity and stability.
相似化合物的比较
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
- 2,2-Difluoro-2-(1-methoxycyclohexyl)acetic acid
Comparison: Compared to similar compounds, 2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid is unique due to the presence of the hydroxyl group and the specific arrangement of the cyclohexyl ring
属性
分子式 |
C9H14F2O3 |
|---|---|
分子量 |
208.20 g/mol |
IUPAC 名称 |
2,2-difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid |
InChI |
InChI=1S/C9H14F2O3/c1-6-3-2-4-8(14,5-6)9(10,11)7(12)13/h6,14H,2-5H2,1H3,(H,12,13) |
InChI 键 |
ASNICDIYUQHSEG-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1)(C(C(=O)O)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


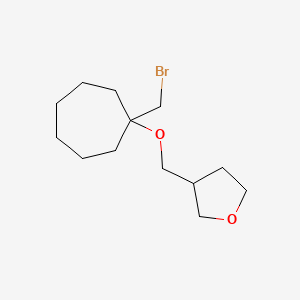
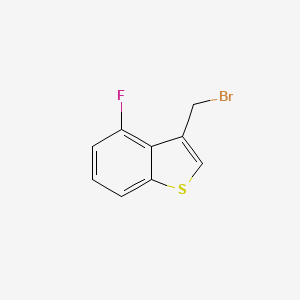
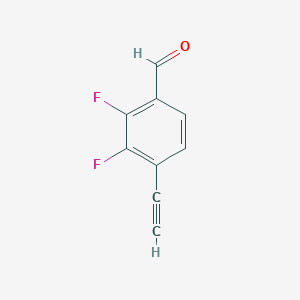
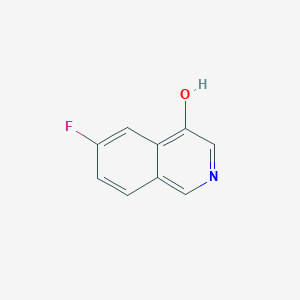
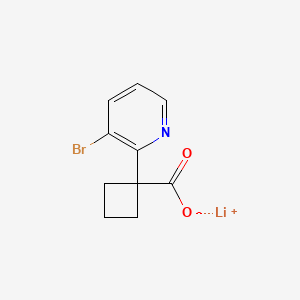
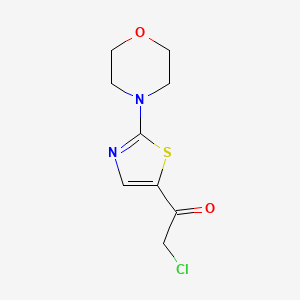
![Octahydropyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15303559.png)
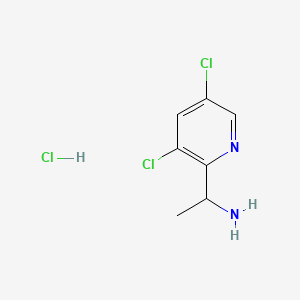


![4-amino-4'-chloro-N,N-diethyl-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B15303594.png)
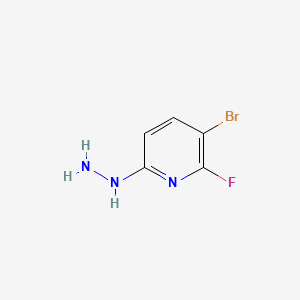
![2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B15303603.png)
